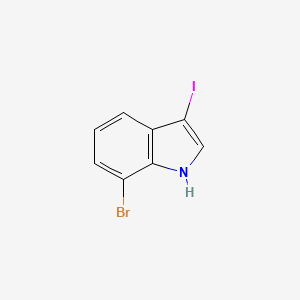

7-ブロモ-3-ヨード-1H-インドール

説明

7-Bromo-3-iodo-1H-indole is a compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 g/mol . This compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-iodo-1H-indole includes a bromine atom at the 7th position and an iodine atom at the 3rd position of the indole ring . The InChI string of the compound is InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-iodo-1H-indole include a molecular weight of 321.94 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 0 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 15.8 Ų .科学的研究の応用

- 研究者らは、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体を抗ウイルス剤として研究してきました。 特に、メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸は、インフルエンザAに対する阻害活性を示し、IC50は7.53 μmol/L、CoxB3ウイルスに対する選択性指数(SI)は17.1と高い値を示しました .

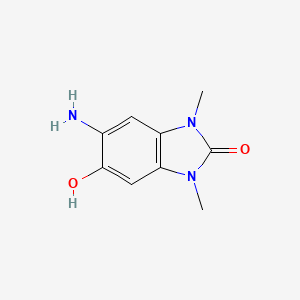

- 7-ブロモ-3-ヨード-1H-インドールから誘導されたイミダゾール含有化合物は、良好な抗菌性を示すことが示されています。 特定の化合物(例:1aおよび1b)は、さまざまな微生物に対して有望な活性を示します .

- 7-ブロモ-3-ヨード-1H-インドールを含むインドール誘導体は、潜在的な抗がん剤として注目を集めています。 細胞経路を調節し、がん細胞の増殖を阻害する能力により、さらなる研究に価値のある候補となっています .

- 7-ブロモ-3-ヨード-1H-インドールについて専ら研究されているわけではありませんが、インドール誘導体は一般的に抗炎症作用を有しています。 これらの化合物は、炎症性疾患の管理に役割を果たす可能性があります .

- インドールは、環状付加反応において汎用性の高いビルディングブロックとして役立ちます。 研究者は、それを用いてさまざまなヘテロ環系を合成し、その原子経済性と環境に優しい性質を実証しました .

- インドール骨格は、さまざまな合成医薬品分子に組み込まれています。 重要なファーマコフォアに存在することは、創薬および開発のための貴重な洞察を提供します .

抗ウイルス活性

抗菌性

がん研究

抗炎症作用

合成用途

創薬

将来の方向性

作用機序

Target of Action

7-Bromo-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, bind with high affinity to multiple receptors, which can lead to various biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.

Result of Action

Indole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that 7-Bromo-3-iodo-1H-indole could potentially have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

7-bromo-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

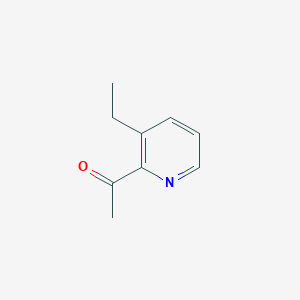

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)